molecular formula C9H20N2O B3233857 2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine CAS No. 1353955-61-9

2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine

Cat. No.: B3233857
CAS No.: 1353955-61-9
M. Wt: 172.27
InChI Key: OIPHPKRFFSSADF-UHFFFAOYSA-N
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Description

2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with methoxymethyl chloride under basic conditions to form the intermediate, which is then reacted with ethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its methoxymethyl group provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-[3-(methoxymethyl)piperidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-8-9-3-2-5-11(7-9)6-4-10/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPHPKRFFSSADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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